molecular formula C7H4BrFN2 B1380985 6-bromo-3-fluoro-1H-indazole CAS No. 1463055-91-5

6-bromo-3-fluoro-1H-indazole

Cat. No.: B1380985
CAS No.: 1463055-91-5
M. Wt: 215.02 g/mol
InChI Key: RFYZNTLRAJVNQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-bromo-3-fluoro-1H-indazole” is a type of indazole derivative . Indazole derivatives are important heterocycles in drug molecules. They bear a variety of functional groups and display versatile biological activities .


Synthesis Analysis

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Various methods have been developed for the synthesis of indazole derivatives . For example, a synergistic cobalt and copper catalytic system has been used to give 1H-indazoles .


Molecular Structure Analysis

Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They usually contain two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

Indazole derivatives have been evaluated for their inhibitory activity against various enzymes. For instance, 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was found to be a promising inhibitor, exhibiting good enzymatic inhibition .

Scientific Research Applications

Chemical Transformations and Synthesis

6-bromo-3-fluoro-1H-indazole is involved in various chemical transformations and synthesis processes. For instance, 3, 4-Dihydro-1-methyl-6-phenyl-1, 4, 5-benzotriazocin-2 (1H)-ones can transform into 1H-indazole derivatives, including those with bromo and fluoro substitutions (Fujimura et al., 1984). Furthermore, 3-bromo-1H-indazole can be used to synthesize various 3-monosubstituted 1H-indazole derivatives (Welch et al., 1992).

Biological Activity and Applications

This compound has shown potential in various biological applications. For example, some indazoles, including 6-bromo-1H-indazole, have been found to inhibit lactoperoxidase (LPO), an enzyme with antimicrobial properties, which is significant in understanding enzyme activity and potential applications in sectors like cosmetics and agriculture (Köksal & Alım, 2018). Additionally, 6-bromo-1H-indazole derivatives have been explored for their anticancer properties, showing potential as novel anticancer agents (Hoang et al., 2022).

Material Science and Crystallography

In the field of material science and crystallography, this compound derivatives have been synthesized and characterized for their structural properties. For example, studies have been conducted on the crystal and molecular structure of 6-bromo-2-phenyl-2H-indazole derivatives (Nan'ya et al., 1987). Such research is crucial for understanding the properties of these compounds and their potential applications in various industries.

Mechanism of Action

The mechanism of action of indazole derivatives is diverse, depending on their functional groups and targets. For example, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .

Future Directions

Indazole derivatives have exhibited a broad spectrum of pharmacological activities, and numerous methods have been developed to construct these heterocycles with better biological activities . Therefore, the future direction in this field could involve the development of novel indazole derivatives with enhanced biological activities and improved safety profiles.

Biochemical Analysis

Biochemical Properties

6-bromo-3-fluoro-1H-indazole plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with several key enzymes, including histone deacetylases and kinases . Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting histone deacetylases, this compound can alter gene expression patterns, potentially leading to therapeutic effects in cancer and other diseases .

In addition to histone deacetylases, this compound has been found to interact with various kinases, which are enzymes that catalyze the transfer of phosphate groups to specific substrates. These interactions can modulate signaling pathways involved in cell growth, differentiation, and apoptosis . The compound’s ability to inhibit or activate specific kinases makes it a valuable tool for studying cellular signaling mechanisms and developing targeted therapies.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, by inhibiting histone deacetylases, this compound can induce changes in gene expression that promote cell cycle arrest and apoptosis in cancer cells . This makes it a promising candidate for anticancer therapy.

Furthermore, this compound has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes . This can lead to changes in the levels of metabolites and the overall metabolic flux within cells. The compound’s impact on cell signaling pathways, such as the mitogen-activated protein kinase pathway, further underscores its potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with specific biomolecules, leading to changes in enzyme activity and gene expression . One of the primary mechanisms is the inhibition of histone deacetylases, which results in increased acetylation of histone proteins and subsequent changes in chromatin structure and gene expression . This can lead to the activation of tumor suppressor genes and the repression of oncogenes, thereby inhibiting cancer cell proliferation.

Additionally, this compound can bind to the active sites of kinases, either inhibiting or activating their enzymatic activity . This modulation of kinase activity can alter downstream signaling pathways, affecting various cellular processes such as cell growth, differentiation, and apoptosis. The compound’s ability to influence multiple molecular targets highlights its potential as a versatile therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability, degradation, and long-term impact on cellular function . Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures can lead to the breakdown of the compound, reducing its efficacy .

Long-term studies have also revealed that this compound can have sustained effects on cellular function, particularly in cancer cells . Continuous treatment with the compound has been shown to maintain its inhibitory effects on histone deacetylases and kinases, leading to prolonged changes in gene expression and cell signaling pathways . These findings suggest that this compound can be an effective long-term therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound has been shown to exert therapeutic effects without significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

In animal models of cancer, this compound has demonstrated dose-dependent antitumor activity . Lower doses have been effective in inhibiting tumor growth and inducing apoptosis in cancer cells, while higher doses have shown increased efficacy but also higher toxicity . These studies underscore the need for careful dose optimization in the development of this compound as a therapeutic agent.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . One of the key pathways is its interaction with histone deacetylases, which plays a crucial role in regulating gene expression and cellular metabolism . By inhibiting these enzymes, the compound can alter the acetylation status of histone proteins, leading to changes in chromatin structure and gene expression .

Additionally, this compound has been found to interact with metabolic enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can affect the levels of key metabolites and the overall metabolic flux within cells . The compound’s ability to modulate multiple metabolic pathways highlights its potential as a therapeutic agent with diverse biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . Studies have shown that the compound can be efficiently taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to specific proteins, facilitating its distribution to different cellular compartments .

In tissues, the compound has been observed to accumulate in specific organs, such as the liver and kidneys . This distribution pattern is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function . The compound has been found to localize primarily in the nucleus, where it interacts with histone deacetylases and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus .

In addition to the nucleus, this compound has also been observed in other subcellular compartments, such as the cytoplasm and mitochondria . These localizations are associated with the compound’s interactions with various enzymes and proteins involved in cellular metabolism and signaling . The subcellular localization of this compound is a key factor in determining its biological activity and therapeutic potential.

Properties

IUPAC Name

6-bromo-3-fluoro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYZNTLRAJVNQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-3-fluoro-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-bromo-3-fluoro-1H-indazole
Reactant of Route 3
Reactant of Route 3
6-bromo-3-fluoro-1H-indazole
Reactant of Route 4
Reactant of Route 4
6-bromo-3-fluoro-1H-indazole
Reactant of Route 5
Reactant of Route 5
6-bromo-3-fluoro-1H-indazole
Reactant of Route 6
Reactant of Route 6
6-bromo-3-fluoro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.